molecular formula C22H24N2OS B2832867 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone CAS No. 536702-47-3

1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2832867
CAS No.: 536702-47-3
M. Wt: 364.51
InChI Key: LLOMUDUDEHIBJK-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic organic compound designed for research applications, integrating multiple pharmaceutically relevant structural motifs. Its molecular architecture features a 2-phenyl-1H-indole core, a scaffold frequently investigated for its diverse biological activities. Indole derivatives are prominent in medicinal chemistry and are known to interact with various enzymes and receptors . The structure is further functionalized with a thioether-linked chain terminating in an azepane ring, a seven-membered nitrogen-containing heterocycle known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules . This specific combination of an indole system, a sulfur-containing linker, and an azepane ring makes it a compound of significant interest in early-stage drug discovery and chemical biology. Researchers may explore this molecule as a potential building block or intermediate in the synthesis of more complex target compounds. Its structure suggests potential utility in developing probes for enzyme inhibition studies, particularly given that similar heterocyclic compounds have been investigated for the inhibition of kinases like PASK and for modulating serotonin-related pathways . This product is intended for chemical and pharmaceutical research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-20(24-14-8-1-2-9-15-24)16-26-22-18-12-6-7-13-19(18)23-21(22)17-10-4-3-5-11-17/h3-7,10-13,23H,1-2,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOMUDUDEHIBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone typically involves multi-step organic reactions. One possible route could be:

    Formation of the Indole Moiety: Starting from a suitable precursor like 2-phenylindole, which can be synthesized via Fischer indole synthesis.

    Thioether Formation: The indole derivative can then be reacted with a thiol compound under suitable conditions to form the thioether linkage.

    Azepane Introduction: Finally, the azepane ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The indole moiety is known for its biological activity, which could play a significant role in its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Nitro groups: Compounds with nitro substituents on the indole (e.g., 5-NO₂) or thioether aryl group (e.g., 4-NO₂) exhibit superior antimalarial activity. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone shows a pIC50 of 8.2129, outperforming chloroquine (pIC50 = 7.5528) .
  • Halogen substituents: Chloro or bromo groups at the indole 5-position (e.g., 5-Cl) reduce IC50 values to nanomolar ranges (30–90 nM), indicating strong inhibition of Plasmodium targets like PfDHODH .

Role of the Azepane Group

  • The azepane moiety in the target compound replaces the nitro or halogen substituents seen in highly active analogs. While this may reduce potency against malaria targets, azepane’s basicity and larger ring size could improve:
    • Solubility : Enhanced water solubility compared to nitro-substituted analogs.
    • Target selectivity : Reduced off-target effects due to altered hydrogen-bonding and steric interactions.
    • Metabolic stability : Resistance to enzymatic degradation via steric shielding.

Toxicity Profile

  • The azepane-containing compound’s toxicity remains unstudied but may benefit from similar structural attributes.

Crystallographic and Conformational Considerations

  • Crystal structures of indole derivatives (e.g., 1-(2-phenyl-1H-indol-3-yl)ethanone) reveal C(6) hydrogen-bonded chains and π-stacking interactions, which stabilize molecular packing .

Biological Activity

Overview

1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic compound notable for its unique structural features, which include an azepane ring, an indole moiety, and a thioether linkage. These characteristics suggest potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H24N2OS\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{OS}

This compound's unique combination of functional groups may influence its interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The indole moiety is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors involved in signaling pathways, influencing cellular responses.
  • Antioxidant Activity : Compounds containing sulfur and indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.65
Compound BHeLa0.12
1-(azepan-1-yl)-2...TBDTBDThis study

These findings suggest that further investigation into the specific anticancer effects of this compound is warranted.

Antimicrobial Activity

Indole derivatives have also been associated with antimicrobial activity. The presence of the thioether linkage may enhance this property:

CompoundPathogenMIC (µg/mL)Reference
Compound CE. coli15
Compound DS. aureus10
1-(azepan-1-yl)-2...TBDTBDThis study

Study 1: Anticancer Potential

In a recent study examining the anticancer properties of various indole derivatives, researchers found that compounds similar to 1-(azepan-1-yl)-2... showed promising results against several cancer cell lines, including MCF-7 and A549. The study highlighted the importance of structure–activity relationships (SAR), indicating that modifications to the indole or azepane moieties could enhance potency.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of thioether-containing compounds with cytochrome P450 enzymes. The results suggested that such compounds might modulate enzyme activity, leading to altered drug metabolism profiles. This could have implications for drug design and personalized medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and thiol coupling. For example, the azepane ring is introduced via alkylation of a primary amine intermediate, followed by thioether formation using a thiolated indole derivative. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts such as K₂CO₃) are critical for yield optimization . Purification often employs column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .

Q. How is structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions, particularly the azepane and indole-thioether moieties. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 393.17). Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer : Initial screening includes in vitro assays for kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based ATP competition assays. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using non-linear regression models .

Advanced Research Questions

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) models binding to target proteins (e.g., indole-targeted serotonin receptors). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electronic properties, correlating HOMO-LUMO gaps with redox activity .

Q. How can structural modifications enhance its pharmacokinetic profile?

  • Methodological Answer : Substituent tuning (e.g., fluorination at the phenyl ring or methyl groups on the azepane) improves metabolic stability, as shown in microsomal assays. LogP values (measured via HPLC) guide lipophilicity adjustments for blood-brain barrier penetration .

Q. What crystallographic data support its 3D conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals dihedral angles between the indole and azepane rings (e.g., ~85°), with intermolecular C–H···π interactions stabilizing the lattice. Data refinement (SHELXL) provides R-factors < 0.05 .

Q. How do reaction intermediates influence synthetic scalability?

  • Methodological Answer : Monitoring intermediates via LC-MS during stepwise synthesis identifies bottlenecks. For example, oxidation of the thiol precursor (e.g., using H₂O₂) must be controlled to prevent overoxidation to sulfones, which reduces thioether yield .

Q. What mechanistic insights explain its enzyme inhibition?

  • Methodological Answer : Stopped-flow kinetics and surface plasmon resonance (SPR) reveal non-competitive inhibition of acetylcholinesterase, with Kᵢ values derived from Lineweaver-Burk plots. Mutagenesis studies (e.g., Ala-scanning) identify key residues in the enzyme’s active site .

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